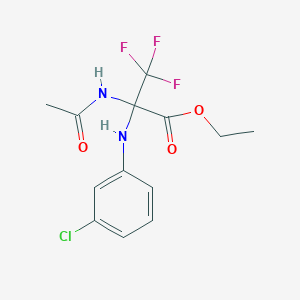
Ethyl 2-(acetylamino)-2-(3-chloroanilino)-3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(acetylamino)-2-(3-chloroanilino)-3,3,3-trifluoropropanoate is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. It is used in various scientific research fields due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-2-(3-chloroanilino)-3,3,3-trifluoropropanoate typically involves a multi-step process. One common method includes the reaction of ethyl 2-bromo-3,3,3-trifluoropropionate with 3-chloroaniline in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-2-(3-chloroanilino)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-(acetylamino)-2-(3-chloroanilino)-3,3,3-trifluoropropanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-2-(3-chloroanilino)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chloroanilino)-3,3,3-trifluoropropanoate
- Ethyl 2-benzamido-2-(2-chloroanilino)-3,3,3-trifluoropropanoate
Uniqueness
Ethyl 2-(acetylamino)-2-(3-chloroanilino)-3,3,3-trifluoropropanoate is unique due to its specific substitution pattern and the presence of both acetamido and trifluoromethyl groups. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
327098-24-8 |
|---|---|
Molecular Formula |
C13H14ClF3N2O3 |
Molecular Weight |
338.71g/mol |
IUPAC Name |
ethyl 2-acetamido-2-(3-chloroanilino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C13H14ClF3N2O3/c1-3-22-11(21)12(13(15,16)17,18-8(2)20)19-10-6-4-5-9(14)7-10/h4-7,19H,3H2,1-2H3,(H,18,20) |
InChI Key |
AIVSOKBSSQFLFG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=CC=C1)Cl)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=CC=C1)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2,2,2-trifluoro-1-[(5-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396099.png)
![2-phenyl-N-[2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B396100.png)
![3-fluoro-N-[2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396101.png)
![Methyl 3,3,3-trifluoro-2-[(2-methoxybenzoyl)amino]-2-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B396102.png)
![Methyl 3,3,3-trifluoro-2-[(6-methyl-2-pyridinyl)amino]-2-[(phenylacetyl)amino]propanoate](/img/structure/B396104.png)
![Methyl 2-[(5-bromo-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(2-methylbenzoyl)amino]propanoate](/img/structure/B396105.png)
![Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-[(6-methyl-2-pyridinyl)amino]propanoate](/img/structure/B396106.png)
![Methyl 2-[(5-bromo-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]propanoate](/img/structure/B396107.png)
![METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE](/img/structure/B396109.png)
![Methyl 2-[(5-chloro-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(phenylacetyl)amino]propanoate](/img/structure/B396113.png)
![N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-fluorobenzamide](/img/structure/B396116.png)
![Methyl 2-[(3,5-dichloro-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(phenylacetyl)amino]propanoate](/img/structure/B396117.png)
![4-(4-methoxyphenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B396119.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-pyridinylamino)propanoate](/img/structure/B396120.png)
